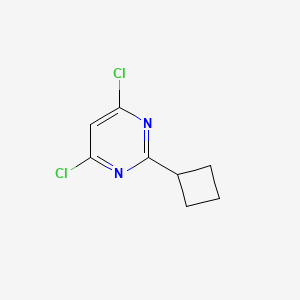

4,6-Dichloro-2-cyclobutylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-cyclobutylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-6-4-7(10)12-8(11-6)5-2-1-3-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPXBNBIBVQUQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 2 Cyclobutylpyrimidine

Conventional and Foundational Synthesis Approaches

The primary route to 4,6-dichloro-2-cyclobutylpyrimidine begins with the formation of the 2-cyclobutyl-4,6-dihydroxypyrimidine intermediate. This precursor is then subjected to chlorination to yield the final product. This two-stage methodology is a common and effective strategy for producing a wide range of dichloropyrimidine derivatives.

The foundational step in the synthesis is the construction of the pyrimidine (B1678525) ring system. This is typically achieved through a cyclocondensation reaction, a powerful method for forming heterocyclic compounds from open-chain starting materials.

A well-established method for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound, such as a malonate ester, with an amidine. google.comchemicalbook.com This reaction, often carried out in the presence of a strong base like sodium ethoxide or sodium methoxide (B1231860), leads to the formation of a 4,6-dihydroxypyrimidine (B14393) ring. nih.govgoogle.com The general process involves the reaction of dialkyl malonates with an appropriate amidine in an alcoholic solvent. google.com The base facilitates the deprotonation of the malonate ester and the amidine, enabling the nucleophilic attack and subsequent cyclization. The reaction mixture is typically heated under reflux to drive the condensation to completion. chemicalbook.com After the reaction, the intermediate salt is neutralized with acid to precipitate the 4,6-dihydroxypyrimidine product. google.comchemicalbook.com

Table 1: Cyclocondensation Reaction Parameters

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| Diethyl Malonate | Cyclobutanecarboxamidine (B1598666) | Sodium Ethoxide | Ethanol | 2-Cyclobutyl-4,6-dihydroxypyrimidine |

The substituent at the 2-position of the pyrimidine ring is determined by the specific amidine used in the cyclocondensation reaction. mdpi.comnih.gov To synthesize this compound, the required amidine is cyclobutanecarboxamidine. The cyclobutyl group from this reactant is directly incorporated at the C2 position of the newly formed heterocyclic ring. This modularity is a key advantage of this synthetic approach, allowing for the preparation of various 2-substituted pyrimidines by simply changing the amidine starting material. nih.govfigshare.com

Following the formation of the 2-cyclobutyl-4,6-dihydroxypyrimidine intermediate, the next critical step is the conversion of the two hydroxyl groups into chloro groups. It is important to note that 4,6-dihydroxypyrimidine exists in tautomeric equilibrium with its more stable 4,6-pyrimidinedione form. The chlorination process effectively converts these keto/enol groups into the desired chloro substituents.

One of the most common and effective reagents for the chlorination of dihydroxypyrimidines is phosphorus oxychloride (POCl₃). nih.govgoogle.com This reaction is typically performed by heating the dihydroxypyrimidine precursor in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent. google.com The reaction may be carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which acts as a catalyst and acid scavenger. nih.govjustia.com The mixture is usually refluxed for several hours until the reaction is complete. google.com After the reaction, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched by pouring it onto ice water. The resulting solid product, this compound, can then be isolated by filtration.

Table 2: Chlorination Reaction Parameters

| Substrate | Reagent | Catalyst (Optional) | Typical Condition |

|---|---|---|---|

| 2-Cyclobutyl-4,6-dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux |

| 2-Cyclobutyl-4,6-dihydroxypyrimidine | Triphosgene (B27547) | Pyridine (B92270) | Reflux in Dichloromethane |

Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a solid, safer alternative to gaseous phosgene for chlorination reactions. researchgate.netguidechem.com It can be used to convert hydroxypyrimidines to their corresponding chloropyrimidines. The reaction is typically carried out in an inert solvent like dichloromethane, and often in the presence of a base such as pyridine. researchgate.netnih.gov Triphosgene offers the advantage of being a stable, crystalline solid that is easier to handle than POCl₃ or phosgene. guidechem.com The reaction conditions are generally mild, and the protocol is tolerant of various functional groups. nih.gov In this process, the dihydroxypyrimidine intermediate would be treated with a mixture of triphosgene and pyridine, leading to the formation of the desired this compound. researchgate.netnih.gov

Halogenation Protocols for Dichloropyrimidine Derivatives

Thionyl Chloride Applications in Pyrimidine Synthesis

Thionyl chloride (SOCl₂) is a crucial reagent in pyrimidine chemistry, primarily employed for the conversion of hydroxypyrimidines to their corresponding chloropyrimidines. This transformation is a key step in producing versatile intermediates for further functionalization. The reaction of a dihydroxypyrimidine, such as 4,6-dihydroxypyrimidine, with thionyl chloride replaces the hydroxyl groups with chlorine atoms.

The process typically involves heating the dihydroxypyrimidine with an excess of thionyl chloride, sometimes in the presence of a catalyst like N,N-dimethylaniline or in a solvent such as dichloroethane. google.comgoogle.com For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine is achieved by reacting 4,6-dihydroxy-2-methylpyrimidine with thionyl chloride in acetonitrile at elevated temperatures, resulting in a high yield of the desired product. chemicalbook.com The mechanism involves the conversion of the hydroxyl groups into better leaving groups, which are then displaced by chloride ions. libretexts.orgmasterorganicchemistry.com The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, driving the reaction to completion. youtube.com This method is highly effective for producing the 4,6-dichloropyrimidine (B16783) core structure, which is a precursor for compounds like this compound.

Advanced and Sustainable Synthetic Strategies for this compound Analogs

Modern organic synthesis emphasizes the development of sustainable and efficient methods. For pyrimidine derivatives, this includes the use of catalytic systems and multi-component reactions that offer high atom economy, reduced waste, and operational simplicity.

Catalytic Systems in Pyrimidine Synthesis

Catalysis offers a powerful tool for the synthesis of complex pyrimidine structures under milder conditions and with greater efficiency than classical methods.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Nanocatalysts, such as those based on magnetic nanoparticles like nano-CuFe₂O₄ or functionalized Fe₃O₄, have been successfully employed in the synthesis of various pyrimidine-fused heterocycles. nih.govcolab.ws For example, zirconium dioxide nanoparticles have been used as a reusable catalyst for the three-component synthesis of tetrahydropyrido[2,3-d]pyrimidines in high yields. These solid-supported catalysts often enable reactions to proceed under green conditions, such as in water or under solvent-free conditions, enhancing their environmental friendliness. colab.wsresearchgate.net

| Catalyst System | Reactants | Product Type | Key Advantages |

| Zirconium Dioxide (ZrO₂) Nanoparticles | Aryl aldehydes, malononitrile (B47326), amino-uracil | Tetrahydropyrido[2,3-d]pyrimidines | Green procedure, high yields (86-97%), catalyst reusability. |

| Magnetic Nanoparticles (e.g., Fe₃O₄@gly@Furfural@Co(NO₃)₂) | Benzaldehyde derivatives, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidines | Easy separation, high activity, reusability (up to 6 cycles). colab.ws |

| Copper on Layered Double Hydroxides (LDHs) | Benzaldehyde derivatives, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidines | High yield, short reaction time, solvent-free, reusable (4 times). acs.org |

Organocatalysis and metal-free reactions represent a significant step towards sustainable chemistry by avoiding the use of potentially toxic and expensive heavy metals. These methods often rely on small organic molecules or simple bases to catalyze reactions. A facile, metal-free synthesis of multi-substituted pyrimidines has been developed using the reaction of amidines with α,β-unsaturated ketones. This process involves a tandem [3+3] annulation followed by a visible-light-enabled photo-oxidation, circumventing the need for transition-metal catalysts. Similarly, transition-metal-free, base-promoted multi-component reactions have been established for synthesizing complex fused pyrimidine systems, showcasing a broad tolerance for various functional groups. tandfonline.comnih.gov

Transition metals like copper and iridium are highly effective catalysts for constructing pyrimidine rings. Copper-catalyzed reactions, for example, enable the synthesis of diversely functionalized pyrimidines from simple starting materials like ketones and nitriles under basic conditions. mdpi.com These reactions proceed through the formation of multiple C-C and C-N bonds in a single operation. mdpi.com Copper catalysts are also employed in tandem and cycloaddition reactions to build the pyrimidine scaffold. mdpi.comresearchgate.net

Iridium catalysis has emerged as a powerful tool for the sustainable synthesis of pyrimidines from alcohols. acs.orgnih.govacs.org In a notable example, an iridium-pincer complex catalyzes the multi-component synthesis of pyrimidines from an amidine and up to three different alcohols. acs.orgorganic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts and achieving yields of up to 93%. acs.orgnih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Key Features |

| Copper(II) | [2+2+2] Cyclization | Ketones, Nitriles | Broad substrate scope, good functional group tolerance. mdpi.com |

| Copper(II) | Tandem Reaction | Trichloroacetonitrile, Guanidine, Alkynes | High yields (up to 87%) for sulfonamide pyrimidines. mdpi.com |

| Iridium (PN₅P-pincer complex) | Multi-component Dehydrogenative Condensation | Amidines, Alcohols | High regioselectivity, sustainable (H₂ and H₂O byproducts), yields up to 93%. acs.orgorganic-chemistry.org |

Multi-Component Reactions (MCRs) for Pyrimidine Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. figshare.combenthamdirect.comresearchgate.net This approach is a cornerstone of green chemistry as it minimizes waste, saves energy, and simplifies synthetic procedures. nih.gov

The assembly of the pyrimidine scaffold is well-suited to MCR strategies. For instance, iridium-catalyzed MCRs can assemble highly substituted pyrimidines from simple alcohols and amidines, demonstrating high regioselectivity and atom economy. acs.orgacs.org Metal-free MCRs have also been developed, such as an iodine-DMSO mediated [3+1+2] cascade annulation to form complex pyrimidine rings. researchgate.net These reactions often proceed through a series of tandem events like condensation, cyclization, and aromatization, allowing for the rapid construction of complex molecular architectures from simple precursors. nih.govresearchgate.net The versatility of MCRs makes them invaluable for generating libraries of pyrimidine derivatives for various applications. figshare.combenthamdirect.com

Energy-Efficient Synthesis Technologies

Innovations in applying energy to chemical reactions have led to significant improvements in efficiency, reducing both reaction times and energy consumption. These technologies offer powerful alternatives to conventional heating methods for the synthesis of the pyrimidine nucleus.

Microwave-assisted synthesis has emerged as a highly effective technology for accelerating organic reactions. By directly coupling energy with the solvent and reactant molecules, microwave irradiation leads to rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating. In the context of pyrimidine synthesis, this technique can be applied to the condensation step. For the synthesis of the 2-cyclobutyl-4,6-dihydroxypyrimidine precursor, reacting cyclobutanecarboxamidine and diethyl malonate under microwave irradiation could significantly shorten the reaction duration from hours to mere minutes. Studies on analogous pyrimidine syntheses have demonstrated that this method is not only faster but can also lead to cleaner reactions with fewer byproducts. nih.gov The efficiency of microwave-assisted synthesis is often enhanced when combined with green solvents like ionic liquids or even under solvent-free conditions. acs.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | Aromatic Aldehydes, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | Glacial Acetic Acid, 75W | 5 minutes | 84% | |

| Conventional | Phenyl Dihydrotriazines | Parallel Synthesis | 22 hours | Comparable | nih.gov |

| Microwave | Phenyl Dihydrotriazines | Parallel Synthesis | 35 minutes | Comparable, Purer | nih.gov |

Table 2: Effect of Ultrasound Promotion on the Synthesis of Heterocyclic Compounds

| Compound Type | Method | Solvent System | Key Advantage | Reference |

|---|---|---|---|---|

| Hydrazine (B178648) Carboxamides | Ultrasound Irradiation | Water-Glycerol (6:4) | Faster reaction, higher productivity | baranlab.org |

| Benzo[a]phenoxazinium Chlorides | Ultrasound Irradiation | N/A | Reduced reaction times, enhanced yields | researchgate.net |

| Selanyltriazoles | Ultrasound Irradiation | DMSO | Good to excellent yields, short reaction times | nih.gov |

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of a solvent. This technique is inherently green as it minimizes or eliminates the need for bulk solvents, thereby reducing waste and simplifying product work-up. The synthesis of pyrimidine derivatives has been shown to be amenable to mechanochemical activation, typically through ball milling. nih.gov In a hypothetical mechanochemical synthesis of the 2-cyclobutyl-4,6-dihydroxypyrimidine intermediate, solid reactants (cyclobutanecarboxamidine and diethyl malonate) would be combined with a solid base or catalyst in a milling vessel. The mechanical energy supplied would drive the condensation reaction to completion. This solvent-less approach is highly atom-economical and represents a significant step towards sustainable chemical production. nih.gov

Environmentally Conscious Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green chemistry encourages the use of less hazardous solvents or, ideally, the elimination of solvents altogether.

Performing reactions under solvent-free conditions is a primary goal of green chemistry. As mentioned in the context of mechanochemistry, solid-state reactions can be highly efficient. nih.gov Thermal synthesis without a solvent is another viable approach. For the formation of the 2-cyclobutyl-4,6-dihydroxypyrimidine ring, the neat mixture of cyclobutanecarboxamidine and diethyl malonate could be heated, potentially with a solid catalyst, to drive the reaction. Such solvent-free methods have been reported for a variety of pyrimidine syntheses, often resulting in high yields and simplified purification procedures. mdpi.com These protocols reduce the environmental footprint by eliminating solvent waste, which is often toxic and difficult to recycle.

Table 3: Examples of Solvent-Free Synthesis of Pyrimidine Derivatives

| Reactants | Catalyst/Promoter | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Ketones, NH₄OAc, N,N-dimethylformamide dimethyl acetal | NH₄I | Metal- and solvent-free | Broad substrate scope, gram-scale synthesis | mdpi.com |

| Aldehyde derivative, urea/thiourea, 1,3-dicarbonyl compounds | CuCl₂·2H₂O and Conc. HCl | Grindstone Chemistry Technique | Mild, eco-friendly conditions | |

| Zwitterion (from isocyanide and acetylenedicarboxylate), five-membered rings | None specified | One-pot reaction | Preparation of novel fused pyrimidines |

Table 4: Ionic Liquids in the Synthesis of Pyrimidine Derivatives

| Ionic Liquid | Reactants | Conditions | Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| L-proline nitrate | Urea/thiourea, aromatic aldehydes, β-ketoester | Room temperature, 60 minutes | 86.74% | Yes | |

| Triethylammonium acetate | Pyrazole-linked aldehydes, urea/thiourea, β-dicarbonyls | Microwave irradiation | High | Up to 5 cycles | acs.org |

Renewable Feedstocks in Pyrimidine Synthesis

The synthesis of complex chemical structures, including pyrimidine derivatives, is increasingly leveraging renewable feedstocks to enhance sustainability. While specific routes to this compound from biomass are not extensively documented, the principles of green chemistry guide the potential application of bio-derived building blocks. The utilization of biomass in synthesizing natural products and other complex molecules highlights strategies that could be adapted for pyrimidine synthesis. researchgate.net

Key renewable feedstock classes include lignocellulose, fats, oils, and terpenes. researchgate.net Lignocellulose, a major component of plant biomass, can be broken down into sugars (like glucose from cellulose) and aromatic compounds from lignin (B12514952). nih.gov Glucose can be catalytically converted to platform molecules such as 5-hydroxymethylfurfural (HMF), which serves as a versatile starting material for various chemicals. nih.gov The challenge lies in devising efficient catalytic pathways to transform these platform molecules into the specific precursors required for constructing the substituted pyrimidine ring, such as appropriate dicarbonyl compounds or amidines.

The overarching goal is to replace petrochemical-based starting materials with those derived from renewable sources, thereby reducing the environmental impact of the chemical synthesis. researchgate.net This involves designing novel synthetic routes that can accommodate the unique functionalities present in bio-based molecules.

Mechanistic Elucidation of Reaction Pathways Leading to this compound

Understanding the precise reaction mechanism for the formation of this compound is critical for optimizing reaction conditions, improving yields, and minimizing byproducts. This involves a detailed investigation of the entire reaction coordinate, from reactants to products, through the study of transient species and the application of advanced analytical techniques.

Investigation of Reaction Intermediates and Transition States

The formation of the pyrimidine ring proceeds through a series of reaction intermediates, the detection and characterization of which provide invaluable information about the mechanism. Identifying these transient species helps to confirm the proposed reaction pathway and understand the factors controlling the reaction's selectivity and rate. In complex multi-component reactions, the controlled assembly of two or more reactive intermediates is a key challenge, where the relative formation rates of the intermediates must be comparable to allow for the desired cross-reaction to occur. nih.gov

For pyrimidine synthesis, which often involves the condensation of a 1,3-dicarbonyl compound with an amidine, the mechanism includes intermediates such as hemiaminals and dihydropyrimidines. The stability and reactivity of these intermediates can be highly dependent on the substituents and reaction conditions. Advanced spectroscopic techniques are often required to observe these short-lived species directly.

Application of Real-Time Spectroscopic Monitoring (e.g., Ultrafast NMR)

Real-time monitoring of chemical reactions as they occur provides dynamic information that is often missed by conventional analysis of starting materials and final products. Ultrafast Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, as it allows for the acquisition of a complete two-dimensional (2D) NMR spectrum in a single scan. nih.govacs.orgresearchgate.net This dramatically reduces the experiment time compared to traditional 2D NMR, making it possible to monitor rapid chemical transformations in situ. nih.govacs.orgacs.org

The high temporal resolution of ultrafast NMR enables the detection of short-lived reaction intermediates that would be difficult to observe using standard methods. acs.org For instance, the application of spatially encoded ultrafast HSQC (Heteronuclear Single Quantum Coherence) experiments to the formation of pyrimidines has successfully identified a series of novel, transient intermediates, offering valuable insights into the reaction mechanism. acs.org This technique can also be used to extract kinetic rate constants even when severe peak overlap in standard 1D NMR spectra would prevent such analysis. acs.org

| Feature | Description | Benefit for Mechanistic Studies |

| Data Acquisition | Records a full 2D NMR spectrum in a single scan. nih.govacs.org | Allows for the monitoring of reactions on a timescale of seconds to minutes. acs.orgnih.gov |

| Temporal Resolution | High, enabling the creation of a "movie" of the reaction progress. | Facilitates the direct observation of short-lived reaction intermediates. acs.org |

| Kinetic Analysis | Evolution of peak volumes over time can be tracked accurately. acs.org | Enables the determination of kinetic rate constants and helps distinguish between kinetic and thermodynamic control. acs.orgnih.gov |

| Structural Information | 2D correlation spectra (e.g., COSY, HSQC) provide detailed structural data. acs.org | Allows for the unambiguous identification of reactants, intermediates, and products in a complex mixture. acs.org |

Computational Mechanistic Studies (e.g., DFT-Based Reaction Pathway Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental studies for elucidating reaction mechanisms. DFT calculations can model the electronic structure of molecules and compute the geometries and energies of reactants, intermediates, transition states, and products. jchemrev.comrsc.org This allows for the construction of a detailed energy profile for a proposed reaction pathway.

By comparing the energy barriers of different potential pathways, the most likely mechanism can be identified. DFT has been used to study the structural characteristics and reactivity of various pyrimidine derivatives and related heterocyclic systems. rsc.orgmdpi.com For example, calculations can rationalize the regioselectivity of nucleophilic substitution reactions by analyzing the molecular electrostatic potential and the energies of the intermediate complexes. mdpi.com The geometric parameters obtained from DFT calculations can also be compared with experimental data from X-ray crystallography to validate the computational model. jchemrev.com

| Calculated Parameter | Insight Provided into Reaction Mechanism |

| Transition State (TS) Energy | Determines the activation energy barrier, which correlates with the reaction rate. |

| Reaction Intermediate Stability | Helps identify potential bottlenecks or decision points in the reaction pathway. |

| Bond Lengths/Angles | Visualizes bond formation and breaking during the reaction coordinate. |

| Molecular Orbitals (HOMO/LUMO) | Predicts sites of nucleophilic or electrophilic attack. |

| Mulliken Charge Analysis | Identifies the distribution of charge and reactive sites within a molecule. nepjol.info |

| Vibrational Frequencies | Confirms that a calculated structure is a true minimum (intermediate) or a first-order saddle point (transition state). |

Chemical Transformations and Derivatization Strategies of 4,6 Dichloro 2 Cyclobutylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring, further enhanced by the two electronegative chlorine atoms, makes 4,6-dichloro-2-cyclobutylpyrimidine an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. acs.org The general order of reactivity for halogen displacement on a pyrimidine ring is C4(6) > C2 » C5. acs.org For 4,6-disubstituted pyrimidines, the chlorine atoms at the C4 and C6 positions are highly activated and typically undergo substitution readily.

Regioselective Substitution Patterns (e.g., Preference at C4 or C6)

In this compound, the C4 and C6 positions are chemically equivalent due to the C2 symmetry of the core structure (assuming the cyclobutyl group is symmetrical relative to the ring). Therefore, the initial monosubstitution will occur at either the C4 or C6 position without preference, yielding a single mono-substituted product.

The regioselectivity becomes a critical consideration in pyrimidines where the chlorine atoms are in non-equivalent positions, such as 2,4-dichloropyrimidines. In these cases, substitution is generally favored at the C4 position. acs.orgwuxiapptec.com However, this preference can be manipulated by other substituents on the ring. For instance, studies on 2,4-dichloropyrimidines have shown that an electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.com Conversely, an electron-withdrawing group at the C5 position of a 2,4-dichloropyrimidine (B19661) maintains the inherent preference for substitution at C4. nih.govresearchgate.net

In systems more closely related to the title compound, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, reactions with aniline (B41778) nucleophiles in the presence of a weak base result in the selective displacement of a chloride at the C4/C6 position. researchgate.net This high regioselectivity is attributed to the electronic activation provided by the pyrimidine nitrogens and the sulfonyl group.

Sequential Displacement of Chlorine Atoms

A key synthetic strategy involving this compound is the sequential displacement of its two chlorine atoms. This allows for the controlled, stepwise introduction of two different nucleophiles. The initial substitution reaction yields a 4-chloro-6-substituted-2-cyclobutylpyrimidine. The introduction of the first nucleophile, which is typically an electron-donating group like an amine or an alkoxide, reduces the electrophilicity of the pyrimidine ring. Consequently, the second chlorine atom is less reactive towards nucleophilic attack, often requiring more forcing conditions (e.g., higher temperatures or stronger nucleophiles) for its displacement. nih.gov

This stepwise approach has been demonstrated in the catalyst-free monoamination of 4,6-dichloropyrimidine (B16783), which proceeds smoothly to give the mono-aminated product in high yield. nih.gov This intermediate can then be subjected to a second, different nucleophilic substitution or a cross-coupling reaction to generate unsymmetrically substituted pyrimidines.

Introduction of Various Nucleophiles (e.g., Amines, Alkoxides, Thioethers)

The activated C4 and C6 positions of this compound are susceptible to attack by a wide array of nucleophiles.

Amines : Amination is a common transformation. Various primary and secondary amines, both aliphatic and aromatic, can readily displace the chlorine atoms. researchgate.netuniatlantico.edu.co For example, catalyst-free reactions of 4,6-dichloropyrimidine with adamantane-containing amines have been shown to produce mono-aminated products in good to excellent yields. nih.gov The reaction conditions can be tuned to favor either mono- or di-substitution.

Alkoxides : Oxygen nucleophiles, such as alkoxides and phenoxides, are also effective for substitution on dichloropyrimidines. In a related system, 2-MeSO2-4-chloropyrimidine, alkoxides were found to react selectively at the C2 position. wuxiapptec.com For 2,4,6-trichloropyrimidine, phenolate (B1203915) attacks preferentially at the C4/C6 positions over the C2 position. acs.org This indicates that alkoxides are viable nucleophiles for displacing the chlorines from the this compound scaffold.

Thioethers : Sulfur nucleophiles, like thiolates, can be used to form thioethers. While specific examples on the title compound are not prevalent, the Buchwald-Hartwig amination conditions have been adapted for C-S bond formation, coupling thiols and thiophenols with aryl halides. wikipedia.org This methodology, alongside classical SNAr, is applicable to the synthesis of 4-thioether-substituted pyrimidines.

| Substrate | Nucleophile | Conditions | Product | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Aniline | Na2CO3, MeCN, reflux | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | 95% Yield (C4 substitution) | researchgate.net |

| 4,6-dichloropyrimidine | Adamantyl-amine | K2CO3, DMF, 140 °C | 4-(Adamantyl-amino)-6-chloropyrimidine | 60-98% Yield (Monoamination) | nih.gov |

| 2,4,6-trichloropyrimidine | Phenolate | Not specified | 4-Phenoxy-2,6-dichloropyrimidine | Good C4/C2 regioselectivity (90:10) | acs.org |

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Suzuki-Miyaura Coupling : This reaction is widely used to form C-C bonds by coupling the dichloropyrimidine with aryl- or vinyl-boronic acids or esters. nih.gov For 4,6-dichloropyrimidines, the reaction can be controlled to achieve either mono- or diarylation by adjusting stoichiometry and reaction conditions. researchgate.net Studies on 5-substituted-4,6-dichloropyrimidines have shown that palladium catalysts like Pd(PPh₃)₄, in combination with bases such as K₃PO₄ and solvents like 1,4-dioxane, effectively promote the coupling with various arylboronic acids. mdpi.comresearchgate.net The reaction typically proceeds with high site-selectivity at the C4/C6 positions.

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | Good | mdpi.comresearchgate.net |

| 4,6-dichloropyrimidines | Arylboronic acid | Pd(OAc)2/PPh3 | K3PO4 | Not specified | Reasonable | researchgate.net |

Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between the dichloropyrimidine and a terminal alkyne, creating valuable alkynylpyrimidine derivatives. wikipedia.orgyoutube.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine. youtube.com For dichloropyrimidines, the C4 and C6 positions are reactive sites for Sonogashira coupling. acs.org In a related system, 4,6-dichloro-2-pyrone, the reaction shows high regioselectivity for the 6-position. nih.gov Copper-free Sonogashira protocols have also been developed. nih.govlibretexts.org

Buchwald-Hartwig Amination : This palladium-catalyzed C-N cross-coupling reaction represents a highly versatile and general method for aminating this compound. wikipedia.orgorganic-chemistry.org It offers a powerful alternative to SNAr reactions, often proceeding under milder conditions with a broader substrate scope, including less nucleophilic amines and sterically hindered partners. numberanalytics.comlibretexts.org The choice of palladium precatalyst and, crucially, the phosphine (B1218219) ligand is key to a successful transformation. This method can be used for the selective monoamination of the dichloropyrimidine scaffold, which can then be further functionalized. nih.gov

Other Metal-Mediated Transformations

Beyond the canonical palladium-catalyzed reactions, other metal-mediated transformations can be applied to this compound.

Ligand-free Coupling Conditions : Research on other dichloroheteroarenes has shown that Suzuki couplings can be performed under ligand-free conditions, which are thought to involve palladium nanoparticles as the active catalytic species. nih.gov These conditions have been shown to alter or enhance regioselectivity in some systems. nih.gov

Copper-Catalyzed Reactions : Copper can play a role beyond being a co-catalyst in the Sonogashira reaction. Copper-catalyzed amination reactions are emerging as a more economical alternative to palladium-based systems for certain applications. numberanalytics.com

Other Organometallic Reagents : While Suzuki coupling is prevalent, other organometallic reagents can be used. For instance, Kumada (using Grignard reagents, organomagnesium) and Negishi (using organozinc reagents) couplings have been successfully applied to dichloropyridines to install alkyl and heteroaryl groups that are challenging to introduce via Suzuki reaction. nih.gov These methods are, by extension, applicable to the this compound system.

Functionalization and Modification of the Cyclobutyl Substituent

The cyclobutyl ring attached to the pyrimidine core offers a site for synthetic modification, allowing for the introduction of diverse functional groups and the elaboration of the alicyclic structure. These modifications can significantly influence the molecule's steric and electronic properties.

Synthetic Manipulations and Elaborations of the Alicyclic Ring

The synthetic manipulation of the cyclobutyl group in 2-substituted pyrimidines is a nuanced area of organic synthesis. While direct functionalization of the cyclobutyl ring on the intact this compound is not extensively documented in readily available literature, general principles of alicyclic chemistry can be applied. Strategies may include radical halogenation to introduce a handle for further substitution, or oxidation to form cyclobutanone (B123998) derivatives. These transformations would yield intermediates for nucleophilic additions or reductive aminations, enabling the introduction of a wide array of functional groups. The stability of the dichloropyrimidine core under these reaction conditions is a critical consideration for the successful elaboration of the cyclobutyl substituent.

Synthesis of Fused and Bridged Pyrimidine Systems from 4,6-Dichloropyrimidine Precursors

The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are excellent leaving groups, making this compound a valuable precursor for the construction of fused heterocyclic systems through sequential or one-pot nucleophilic substitution reactions.

Construction of Pyrazolo[3,4-d]pyrimidine Scaffolds

The reaction of 4,6-dichloropyrimidines with hydrazine (B178648) and its derivatives is a well-established method for constructing the pyrazolo[3,4-d]pyrimidine core. In this process, this compound can react with hydrazine hydrate (B1144303) in a protic solvent like ethanol. The reaction typically proceeds via an initial nucleophilic substitution of one of the chloro groups by a hydrazine molecule, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine displaces the second chloro group, leading to the formation of the fused pyrazole (B372694) ring. This results in the synthesis of 2-cyclobutyl-1H-pyrazolo[3,4-d]pyrimidine. The specific reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield of the desired fused product.

Formation of Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

The synthesis of pyrimido[4,5-d]pyrimidine derivatives from 4,6-dichloropyrimidines involves their reaction with aminopyrimidines. For instance, this compound can serve as a key building block in the synthesis of these more complex fused systems. The reaction would likely proceed by the sequential displacement of the two chloro atoms by the amino groups of a suitable aminopyrimidine, such as 4-aminopyrimidine. This type of condensation reaction builds the second pyrimidine ring onto the first, yielding a 2-cyclobutylpyrimido[4,5-d]pyrimidine derivative. The reactivity of the chloro-substituents can be modulated by the reaction conditions to control the formation of the desired product.

Preparation of Fluorinated Pyrimidine Derivatives

Fluorinated pyrimidine derivatives are of significant interest due to the unique properties conferred by the fluorine atom. The chlorine atoms of this compound can be replaced with fluorine atoms through halogen exchange (HALEX) reactions. This transformation is typically achieved using a fluoride (B91410) salt, such as potassium fluoride or cesium fluoride, often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. The efficiency of the fluorination can be enhanced by the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to facilitate the transfer of the fluoride ion into the organic phase. This method allows for the synthesis of 4,6-difluoro-2-cyclobutylpyrimidine, a potentially valuable intermediate for further derivatization.

| Reactant | Reagent | Product |

| This compound | Potassium Fluoride (KF) | 4,6-Difluoro-2-cyclobutylpyrimidine |

| This compound | Cesium Fluoride (CsF) | 4,6-Difluoro-2-cyclobutylpyrimidine |

Introduction of Nitro Groups

The introduction of a nitro group onto the pyrimidine ring can significantly alter its electronic properties, making it more susceptible to nucleophilic attack. The nitration of pyrimidine rings, particularly those already deactivated by halogen substituents, typically requires strong nitrating agents. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. For this compound, this reaction would likely lead to the formation of 4,6-dichloro-2-cyclobutyl-5-nitropyrimidine. The electron-withdrawing nature of the two chlorine atoms and the pyrimidine ring itself directs the electrophilic nitration to the C-5 position. The resulting nitro-substituted compound is a versatile intermediate for further chemical transformations, such as reduction of the nitro group to an amino group, which can then be used to build more complex molecular architectures.

| Reactant | Reagent | Product |

| This compound | Nitric Acid/Sulfuric Acid | 4,6-Dichloro-2-cyclobutyl-5-nitropyrimidine |

Computational and Theoretical Investigations on 4,6 Dichloro 2 Cyclobutylpyrimidine and Analogs

Quantum Chemical Studies

Quantum chemical studies, rooted in the principles of quantum mechanics, offer a detailed understanding of molecular properties at the electronic level. These calculations can predict a wide range of characteristics, from the distribution of electrons within a molecule to its spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mpg.denih.gov It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. core.ac.uk This approach allows for the calculation of various molecular properties that are crucial for understanding and predicting chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comirjweb.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. irjweb.com A smaller energy gap generally suggests higher reactivity. irjweb.com

For pyrimidine (B1678525) derivatives, the HOMO-LUMO analysis can reveal how different substituents influence the electronic properties of the ring. For instance, in a study of a pyrimidine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.com The distribution of HOMO and LUMO across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Pyrimidine Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

| Ionization Potential (I) | 6.2967 |

| Electron Affinity (A) | 1.8096 |

| Electronegativity (χ) | 4.05315 |

| Chemical Hardness (η) | 2.24355 |

| Chemical Softness (S) | 0.44572 |

| Electrophilicity Index (ω) | 3.6599 |

Data derived from a theoretical study on a pyrimidine derivative using the B3LYP/6-311G(d,p) level of theory. The specific values for 4,6-dichloro-2-cyclobutylpyrimidine would require a dedicated computational study.

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can be invaluable for structure elucidation and characterization. nih.gov The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a common practice to assist in the assignment of organic structures. nsf.govchemrxiv.org By computing the spectra for various candidate structures, a comparison with experimental data can help identify the correct one. chemrxiv.org While DFT calculations for NMR shifts can be computationally demanding, especially for molecules with multiple conformations, advancements in machine learning are offering faster and more accurate predictions. nsf.govnih.gov

Similarly, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The comparison between calculated and experimental vibrational spectra can aid in the assignment of vibrational modes and confirm the molecular structure. physchemres.orgresearchgate.net For instance, a study on a dihydropyrimidinone derivative showed a good correlation between the vibrational frequencies calculated in the gas phase and the experimental data. physchemres.org

Table 2: Predicted Spectroscopic Data for a Pyrimidine Analog

| Spectroscopic Parameter | Predicted Value | Method |

|---|---|---|

| 13C NMR Chemical Shift (ppm) | Varies per atom | DFT (GIAO method) nih.gov |

| 1H NMR Chemical Shift (ppm) | Varies per atom | DFT (GIAO method) nih.gov |

| Vibrational Frequencies (cm-1) | Mode-dependent | DFT (e.g., B3LYP/6-311++G(d,p)) physchemres.org |

These are general examples; specific values for this compound would require dedicated calculations.

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, the orientation of the cyclobutyl ring relative to the pyrimidine ring is a key conformational feature. The cyclobutyl group itself is not planar and adopts a puckered conformation to relieve ring strain. dalalinstitute.com

Geometrical optimization is a computational procedure that seeks to find the minimum energy structure of a molecule. physchemres.org This process is crucial for obtaining accurate predictions of other molecular properties. DFT methods are widely used for geometry optimization, providing reliable molecular structures. physchemres.org For complex molecules, this process can identify the most stable conformer, which is essential for subsequent calculations of properties like NMR shifts and reactivity. sapub.org

Thermodynamic and Kinetic Modeling of Chemical Transformations

Computational methods can be used to model the thermodynamics and kinetics of chemical reactions involving this compound and its analogs. By calculating the energies of reactants, transition states, and products, it is possible to determine the enthalpy and Gibbs free energy of a reaction, providing insights into its feasibility and spontaneity.

Kinetic modeling focuses on the reaction pathway and the energy barriers that must be overcome. The identification of transition state structures and the calculation of activation energies are crucial for understanding reaction rates and mechanisms. For example, in the context of nucleophilic aromatic substitution (SNAr) reactions, which are common for dichloropyrimidines, computational studies can help elucidate the selectivity of the reaction. researchgate.net For instance, calculations of the Lowest Unoccupied Molecular Orbital (LUMO) can help predict the site of nucleophilic attack, although this is not always a perfect predictor of reaction selectivity. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules over time. nih.gov These methods are particularly useful for studying large systems and for understanding processes that occur on longer timescales.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine |

| 3-chloro-6-(methylsulfonyl)pyridazine |

| 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one |

| 5-Chloro-2,4,6-trifluoropyrimidine |

| 1,3-dichloro 5-nitrobenzene |

| 2-chloropyrimidine |

| pyrimidine |

| pyrimidine-d4 |

| 1,2-dichloropropane |

| 2,4,6-trifluoropyrimidine |

| sym-trifluorobenzene |

| C6H6 |

| C6F6 |

| Temozolomide |

| (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one |

| urea |

| N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine |

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine |

| Ticagrelor |

| 5,7-dichloro-2-methylquinoline-8-ol |

| [B(C6F5)2(MeClQ)] |

| Spathulenol |

| Cedrol |

| Juniper camphor |

| Santalol |

| Nootkatone |

| 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione |

| methylcyclohexane |

| cis-1,2-dimethylcyclohexane |

| trans-1,2-dimethylcyclohexane |

| cyclopropane |

| cyclobutane |

| cyclopentane |

Molecular Docking for Interaction Prediction with Theoretical Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for predicting its binding affinity and mode of interaction with hypothetical or known biological targets.

Researchers utilize molecular docking to screen virtual libraries of compounds against a protein target of interest, such as kinases, dihydrofolate reductase, or other enzymes where pyrimidine-based inhibitors have shown activity. nih.govnih.gov For this compound, the docking process would involve placing the molecule into the active site of a receptor and evaluating the potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The chlorine atoms at the 4 and 6 positions, being electronegative, can act as hydrogen bond acceptors, while the cyclobutyl group at the 2 position offers a hydrophobic moiety that can fit into corresponding pockets within the receptor.

Studies on analogous 2,4,6-substituted pyrimidines have demonstrated that the substituents on the pyrimidine ring play a critical role in determining the binding orientation and affinity. nih.gov For instance, aromatic rings at the 4 and 6 positions have been shown to occupy specific substrate-binding clefts in enzymes like BACE-1. nih.gov Similarly, the cyclobutyl group in this compound would be expected to influence its fit and interaction with the hydrophobic pockets of a target receptor. The results of such docking studies are often presented as a docking score, which is an estimation of the binding free energy.

A hypothetical docking study of this compound against a kinase receptor might reveal key interactions, as outlined in the table below.

| Interaction Type | Ligand Group | Receptor Residue (Hypothetical) |

| Hydrogen Bond | Pyrimidine Nitrogen | Backbone NH of Alanine |

| Hydrogen Bond | Chlorine at C4 | Side chain OH of Serine |

| Hydrophobic Interaction | Cyclobutyl Ring | Side chain of Leucine, Valine |

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and guide the synthesis of more potent and selective analogs.

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational stability of the ligand-receptor complex over time. rsc.orgresearchgate.net For this compound, MD simulations can be employed to validate the docking results and to gain a deeper understanding of the binding thermodynamics.

An MD simulation would typically start with the best-docked pose of this compound within the receptor's active site, solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom in the system over a period of nanoseconds or even microseconds. nih.gov Analysis of this trajectory can reveal:

Conformational Stability: Whether the initial binding pose is maintained throughout the simulation.

Key Interacting Residues: The persistence of hydrogen bonds and other interactions. rsc.org

Binding Free Energy: More accurate calculations of binding affinity using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

Virtual Screening Techniques for Lead Identification in Pyrimidine Research

Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. slideshare.netnih.gov This method is particularly useful in pyrimidine research for identifying novel lead compounds. nih.gov Virtual screening can be broadly categorized into two types: ligand-based and structure-based.

Ligand-based virtual screening is employed when the structure of the target receptor is unknown. It relies on the knowledge of other molecules that bind to the target. For pyrimidine research, a pharmacophore model could be developed based on a set of known active pyrimidine derivatives. slideshare.net This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. A database of compounds, which could include this compound, would then be screened to find molecules that match the pharmacophore.

Structure-based virtual screening , on the other hand, requires the 3D structure of the target receptor. slideshare.net In this approach, a large library of compounds is docked into the active site of the receptor, and the compounds are ranked based on their predicted binding affinity or docking score. vjs.ac.vn This is a powerful method for identifying novel scaffolds that may not be structurally similar to known inhibitors.

A typical virtual screening workflow in pyrimidine research might involve:

Preparation of a large, diverse chemical library that includes pyrimidine derivatives like this compound.

Filtering the library based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable compounds.

Docking the filtered library against a target receptor.

Ranking the compounds based on their docking scores and visual inspection of the binding poses.

Selecting a smaller subset of promising "hits" for further experimental testing.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov

Development of Predictive Models based on Structural Descriptors

In the context of this compound and its analogs, QSAR studies can be used to develop predictive models for their biological activity, such as inhibitory potency against a particular enzyme. benthamdirect.comnih.gov This involves calculating a set of numerical descriptors that characterize the structural, electronic, and physicochemical properties of the molecules. These descriptors can be categorized as 1D, 2D, or 3D.

| Descriptor Category | Examples |

| 1D Descriptors | Molecular Weight, Atom Count, Rotatable Bond Count |

| 2D Descriptors | Topological Indices, Molecular Connectivity Indices |

| 3D Descriptors | van der Waals Volume, Surface Area, Dipole Moment |

Once these descriptors are calculated for a series of pyrimidine analogs with known biological activities, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a QSAR model. nih.gov A robust QSAR model can then be used to predict the activity of new, untested compounds like this compound, thereby prioritizing the synthesis of the most promising candidates. For instance, a QSAR model for a series of pyrimidine-based kinase inhibitors might reveal that a certain range of hydrophobicity and a specific electronic distribution are favorable for high potency.

Pharmacophore Mapping for Key Structural Features

Pharmacophore mapping is a crucial step in ligand-based drug design and is often used in conjunction with QSAR studies. benthamdirect.comtandfonline.com A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.net For pyrimidine derivatives, a pharmacophore model can be generated by aligning a set of active compounds and identifying the common chemical features that are responsible for their biological activity. acs.org

These features typically include:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic groups

Positive and negative ionizable groups

For this compound, a pharmacophore model would likely include the two chlorine atoms as hydrogen bond acceptors and the cyclobutyl group as a hydrophobic feature. The pyrimidine ring itself could be represented as an aromatic or hydrophobic feature. By understanding the key pharmacophoric features, medicinal chemists can design new analogs of this compound with improved activity by modifying the substituents to better match the pharmacophore model. For example, replacing the cyclobutyl group with other hydrophobic moieties or introducing hydrogen bond donors at other positions on the pyrimidine ring could be explored.

Advanced Computational Chemistry Applications

Beyond the more common techniques of docking and QSAR, advanced computational chemistry methods can provide even deeper insights into the behavior of this compound and its analogs.

Quantum Mechanics (QM) calculations can be used to accurately determine the electronic properties of the molecule, such as its partial charges, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding its reactivity and for parameterizing the force fields used in molecular mechanics calculations. Density Functional Theory (DFT) is a popular QM method for such studies. acs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful approach for studying enzymatic reactions. In this method, the reactive part of the system (e.g., the ligand and the key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. This would allow for the detailed investigation of any potential covalent interactions or transition states involving this compound within an enzyme active site.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods for calculating the relative binding free energies of a series of analogs. These methods involve computationally "mutating" one molecule into another in the solvated state and when bound to the receptor. While computationally expensive, FEP and TI can provide highly accurate predictions of binding affinity changes upon structural modification, making them invaluable for lead optimization.

AI-Assisted Reaction Design and Optimization

Modern AI platforms utilize various models to achieve these goals. Deep learning neural networks, including Graph Neural Networks (GNNs) and Transformer-based models, are particularly adept at understanding molecular structures and predicting reactivity with high accuracy. preprints.orgacs.org These models are trained on millions of documented chemical reactions, allowing them to learn the complex rules of organic chemistry. acs.org An AI system can take the structure of this compound as an input and predict potential reactions and starting materials, effectively automating the initial stages of synthesis design. engineering.org.cn

Forward Reaction Prediction : AI models can predict the likely products of a given set of reactants and conditions.

Condition Recommendation : Beyond just reactants, AI can suggest optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts. mdpi.com

Synthesis Planning : Integrating these capabilities, AI tools can generate entire multi-step synthesis routes, from commercially available starting materials to the final target molecule. mdpi.com

For instance, platforms like IBM's RXN for Chemistry employ a Transformer-based neural network to automate retrosynthetic analysis and reaction prediction, reducing planning time from days to mere minutes. preprints.org This allows chemists to explore a wider range of innovative synthetic routes in a virtual environment before committing to costly and time-intensive laboratory experiments. preprints.org

| Tool/Platform | Developer/Collaborator | Core Technology | Key Function |

| RXN for Chemistry | IBM | Transformer-based Neural Network | Automated retrosynthesis and reaction prediction. preprints.org |

| AiZynthFinder | AstraZeneca / Univ. of Bern | Monte Carlo tree search / Neural Networks | Open-source retrosynthetic planning. wikipedia.org |

| ChemAIRS | Chemical.AI | Machine Learning | Retrosynthesis, synthetic accessibility scoring. wikipedia.org |

| ASKCOS | MIT (Open-Source) | Multiple AI/ML Models | Suite of tools for synthesis planning and computational chemistry. wikipedia.org |

Retrosynthetic Analysis using Computational Tools

Retrosynthetic analysis is a foundational strategy in organic chemistry where a target molecule is deconstructed into simpler, commercially available precursors. the-scientist.com This process, traditionally reliant on the intuition and deep knowledge of expert chemists, is now significantly enhanced by computational tools. acs.orgnih.gov Computer-Aided Synthesis Planning (CASP) translates the logic of retrosynthesis into computer code, using algorithms to navigate the complex web of possible chemical transformations. mdpi.comwikipedia.org

The core of computational retrosynthesis involves two main components:

A comprehensive database of chemical reactions and their rules (reaction templates). acs.orgnih.gov

A search algorithm to apply these rules recursively, generating a "synthesis tree" of possible pathways. engineering.org.cn

When planning a synthesis for this compound, a retrosynthesis program would work backward. It might first identify that the two chlorine atoms could be installed on a dihydroxypyrimidine precursor. This leads to the retrosynthetic step of disconnecting the C-Cl bonds. The program would then analyze the resulting 2-cyclobutyl-pyrimidine-4,6-dione, perhaps identifying a key disconnection to break the pyrimidine ring into simpler building blocks, such as a cyclobutyl-substituted amidine and a malonic acid derivative.

Environmental Impact Assessment via Computational Metrics

Green chemistry principles are increasingly integrated into synthetic planning, aiming to minimize waste and environmental harm. nih.gov Computational metrics provide a quantitative way to assess the "greenness" of a chemical process during the design phase, allowing for the selection of more sustainable synthetic routes.

E-Factor and Atom Economy Calculations

Two of the most widely used metrics in green chemistry are Atom Economy and the Environmental Factor (E-Factor). nih.govchembam.com

Atom Economy (AE) : This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants used in the stoichiometric equation. chembam.com An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

E-Factor : Introduced by Roger Sheldon, the E-Factor provides a more holistic view by measuring the total amount of waste generated per unit of product. nih.govlibretexts.org It is calculated as the ratio of the total mass of waste to the mass of the product. libretexts.org Unlike atom economy, the E-factor accounts for reaction yield, solvent losses, and all reaction byproducts. libretexts.org A lower E-Factor signifies a greener, more efficient process. youtube.com

To illustrate these concepts, consider a hypothetical synthesis of this compound:

Hypothetical Reaction: Cyclobutylamidine hydrochloride + Diethyl malonate → 2-Cyclobutylpyrimidine-4,6-dione (Intermediate) 2-Cyclobutylpyrimidine-4,6-dione + POCl₃ → this compound

For the second step (chlorination), let's perform a sample calculation.

Table 2: Sample Atom Economy and E-Factor Calculation

| Parameter | Value / Formula | Description |

| Desired Product | This compound | C₈H₈Cl₂N₂ |

| Product MW | 203.07 g/mol | Molecular Weight of the product. |

| Reactant 1 | 2-Cyclobutylpyrimidine-4,6-dione | C₈H₁₀N₂O₂ (MW: 166.18 g/mol ) |

| Reactant 2 | Phosphorus oxychloride (POCl₃) | POCl₃ (MW: 153.33 g/mol ) |

| Byproduct | Metaphosphoric acid (HPO₃) + HCl | HPO₃ (MW: 79.98 g/mol ), HCl (MW: 36.46 g/mol ) |

| Atom Economy | (Product MW) / (Sum of Reactant MWs) x 100 | (203.07) / (166.18 + 153.33) x 100 = 63.5% |

| E-Factor | (Total Mass of Waste) / (Mass of Product) | Assuming a 90% yield and ignoring solvent waste for simplicity: Waste = (2 * 79.98) + (2 * 36.46) = 232.88 g. Product = 0.9 * 203.07 = 182.76 g. E-Factor = 232.88 / 182.76 = ~1.27 |

Note: The E-factor calculation is illustrative and in a real-world scenario would include all solvent and process waste.

This analysis reveals that even with a high yield, the reaction has a significant amount of waste inherent to its stoichiometry, highlighting the importance of considering these metrics during route design. nih.govchembam.com

Life Cycle Assessment (LCA) in Chemical Synthesis

While Atom Economy and E-Factor are powerful metrics for individual reactions, a Life Cycle Assessment (LCA) provides the most comprehensive evaluation of a product's total environmental footprint. greenchemistry-toolkit.org An LCA is a cradle-to-grave (or cradle-to-cradle) analysis that assesses the environmental impacts associated with all stages of a product's life. greenchemistry-toolkit.org

For a chemical compound like this compound, an LCA would consider:

Raw Material Extraction : The environmental cost of obtaining the initial feedstocks.

Manufacturing : Energy consumption, solvent use, water use, and waste generation during the synthesis process.

Transportation : Emissions related to moving raw materials and the final product.

Use and Application : Any environmental impact during the product's functional life.

End-of-Life : The impact of disposal, recycling, or degradation of the compound.

Conducting a full LCA is a complex, data-intensive process. However, even a simplified or partial LCA during the research and development phase can highlight major environmental hotspots in a synthetic pathway. This allows chemists and engineers to make more informed decisions, such as choosing renewable feedstocks, utilizing greener solvents, or designing processes that minimize energy consumption, thereby aligning the synthesis of novel compounds with the principles of sustainability.

Advanced Analytical Characterization and Structural Elucidation Techniques for 4,6 Dichloro 2 Cyclobutylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4,6-Dichloro-2-cyclobutylpyrimidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's connectivity and environment can be constructed.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY is crucial for establishing the connectivity within the cyclobutyl ring, showing correlations between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.eduemerypharma.com This allows for the unambiguous assignment of each carbon atom that bears protons, such as those in the cyclobutyl moiety.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically two or three bonds). researchgate.netyoutube.com This is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons on the cyclobutyl ring to the carbon atoms of the pyrimidine (B1678525) ring, confirming the attachment of the substituent at the C2 position.

The combination of these techniques allows for the complete and definitive assignment of all proton and carbon signals, as illustrated in the hypothetical data below.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrimidine C2 | - | ~170 | From Hα |

| Pyrimidine C4/C6 | - | ~162 | From Hβ |

| Pyrimidine C5 | ~7.20 (s) | ~118 | From Hα |

| Cyclobutyl Cα | ~3.50 (quintet) | ~45 | To C2, Cβ |

| Cyclobutyl Cβ | ~2.40 (m) | ~28 | To Cα, Cγ |

| Cyclobutyl Cγ | ~2.00 (m) | ~19 | To Cβ |

The synthesis of pyrimidine derivatives can be complex, often involving multiple steps and potential intermediates. nih.gov Real-time or in situ NMR spectroscopy is a powerful technique to monitor the progress of the reaction that forms this compound. exlibrisgroup.com By acquiring NMR spectra directly from the reaction vessel at regular intervals, chemists can:

Track the consumption of reactants.

Observe the formation of the desired product.

Detect and identify any transient intermediates or byproducts.

This dynamic data provides invaluable insight into the reaction mechanism and allows for the optimization of reaction conditions (e.g., temperature, time, catalyst loading) to maximize yield and purity. The kinetic profile of the reaction can be determined by plotting the concentration of reactants and products, derived from their signal integrals, as a function of time.

Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion rates. ucsb.edu The rate of diffusion is related to the size and shape of a molecule according to the Stokes-Einstein equation. This method can be applied to study the behavior of this compound in solution. By measuring its diffusion coefficient, one can determine its effective hydrodynamic radius. This is particularly useful for investigating potential intermolecular interactions, such as self-aggregation or dimerization. A monomeric species will diffuse faster (exhibiting a larger diffusion coefficient) than a larger aggregate. jhu.edu

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₈H₈Cl₂N₂), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved, further confirming the presence of two chlorine atoms in the molecule.

Interactive Table 2: Hypothetical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) |

| C₈H₈³⁵Cl₂N₂ | [M+H]⁺ | 219.01375 | 219.01381 |

| C₈H₈³⁵Cl³⁷ClN₂ | [M+H]⁺ | 221.01080 | 221.01085 |

| C₈H₈³⁷Cl₂N₂ | [M+H]⁺ | 223.00785 | 223.00791 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. usd.ac.id It is an essential tool for assessing the purity of a synthesized batch of this compound. researchgate.net

In an LC-MS analysis, the sample is first injected into an LC column, where the different components of the mixture are separated based on their chemical properties (e.g., polarity). As each component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing the molecular weight of the separated compound. This allows for the confident identification of the main product peak and the detection and potential identification of impurities, such as unreacted starting materials, byproducts, or degradation products. researchgate.net

Stable Isotope Tracing Coupled with MS for Mechanistic Studies

Stable isotope tracing is a powerful technique used to investigate the pathways and dynamics of chemical reactions. This method involves labeling a molecule with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), and then tracking the incorporation of this isotope into products and intermediates using mass spectrometry (MS). By analyzing the mass shifts in the resulting fragments, researchers can deduce the sequence of bond-forming and bond-breaking events, thereby elucidating the reaction mechanism.

While this technique is widely applied in metabolic research and for studying the biosynthesis of pyrimidines, specific mechanistic studies on this compound using stable isotope tracing are not extensively detailed in currently available scientific literature. However, the application of this methodology would be invaluable for understanding its reactivity. For instance, in nucleophilic aromatic substitution (SNAr) reactions, which are common for dichloropyrimidines, labeling the carbon atoms of the pyrimidine ring could confirm the position of nucleophilic attack. Similarly, using deuterated nucleophiles would help in understanding the kinetics and the role of proton transfer steps in the reaction mechanism.

Potential Applications in Mechanistic Studies:

Reaction Pathway Elucidation: Tracing the fate of ¹³C-labeled atoms from the cyclobutyl ring or the pyrimidine core during substitution reactions to identify rearrangement or ring-opening mechanisms.

Kinetic Isotope Effect Studies: Using deuterated reagents to determine the rate-determining steps in reactions involving this compound.

Biosynthesis and Degradation Pathway Analysis: If the compound were involved in a biological system, ¹⁵N labeling of the pyrimidine ring could trace its metabolic fate.

X-Ray Crystallography

Single Crystal X-Ray Diffraction for Absolute Structure and Conformation

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides the most accurate and detailed information about the molecular structure of a compound. mdpi.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically processed to yield a three-dimensional model of the electron density, and thus the atomic positions within the crystal's unit cell.

A search of the available literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, analysis of closely related structures, such as 4,6-dichloro-5-methylpyrimidine and 4,6-Dichloro-2-(methylthio)pyrimidine, provides insight into the type of structural data that would be obtained. researchgate.netnih.gov For this compound, SCXRD would precisely determine the planarity of the pyrimidine ring, the conformation of the cyclobutyl substituent relative to the ring, and the exact lengths of the C-Cl, C-N, and C-C bonds. This information is crucial for understanding the molecule's steric and electronic properties.

Below is a table of representative crystallographic data for a related compound, 4,6-dichloro-5-methylpyrimidine, to illustrate the typical parameters determined by SCXRD. nih.gov

| Parameter | Value for 4,6-dichloro-5-methylpyrimidine nih.gov |

|---|---|

| Chemical Formula | C₅H₄Cl₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.463 (5) |

| b (Å) | 7.827 (5) |

| c (Å) | 11.790 (5) |

| β (°) | 93.233 (5) |

| Volume (ų) | 687.6 (7) |

| Z (Formula units per cell) | 4 |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within a crystal is essential for explaining its physical properties, such as melting point, solubility, and stability. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions in a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the sum of contributions from all other molecules.

While a specific Hirshfeld surface analysis for this compound has not been reported, studies on other dichlorinated heterocyclic compounds reveal the types of interactions that are typically observed. nih.govresearchgate.net The analysis partitions the surface into regions corresponding to different close contacts between atoms, which can be summarized in a 2D fingerprint plot. For this compound, one would expect significant contributions from several types of contacts:

Cl···H and Cl···Cl contacts: Due to the presence of the two chlorine atoms, halogen bonds and other chlorine-involved interactions would likely play a major role in the crystal packing.